1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034475-61-9
VCID: VC7654054
InChI: InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3
SMILES: CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C
Molecular Formula: C15H29N3O
Molecular Weight: 267.417

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone

CAS No.: 2034475-61-9

Cat. No.: VC7654054

Molecular Formula: C15H29N3O

Molecular Weight: 267.417

* For research use only. Not for human or veterinary use.

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone - 2034475-61-9

Specification

CAS No. 2034475-61-9
Molecular Formula C15H29N3O
Molecular Weight 267.417
IUPAC Name 1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3
Standard InChI Key XRFJQHIHZCMWEP-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone delineates its architecture:

  • Core structure: Two piperidine rings (C₅H₁₀N) linked by a methylene (-CH₂-) group.

  • Substituents:

    • A dimethylamino group (-N(CH₃)₂) at the 4-position of the first piperidine.

    • An acetyl group (-COCH₃) at the 1-position of the second piperidine.

The molecular formula is C₁₅H₂₇N₃O, with a calculated molecular weight of 265.40 g/mol .

Structural Features and Stereochemistry

The compound’s rigidity arises from the piperidine rings, which adopt chair conformations to minimize steric strain. The dimethylamino group introduces a tertiary amine, enhancing solubility in polar solvents, while the acetyl group contributes to electrophilic reactivity. Stereochemical considerations are critical; the 4-position substitutions on both piperidines may lead to axial or equatorial orientations, influencing intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₇N₃O
Molecular Weight265.40 g/mol
LogP (Predicted)1.2–1.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4 (1 carbonyl, 3 amines)
Rotatable Bonds4

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone likely proceeds via sequential alkylation and acetylation steps:

  • Formation of the methylene-bridged piperidine: Reacting 4-(dimethylamino)piperidine with 4-(bromomethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-piperidine intermediate .

  • Acetylation: Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the ethanone moiety .

Challenges in Synthesis

  • Steric hindrance: Bulky substituents on both piperidines may reduce reaction yields, necessitating elevated temperatures or prolonged reaction times.

  • Purification: Column chromatography or recrystallization is required to isolate the product from unreacted starting materials and byproducts .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Alkylation4-(Dimethylamino)piperidine, 4-(bromomethyl)piperidine, K₂CO₃, DMF, 80°C, 24h55–60
AcetylationAcetyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT, 12h70–75

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.45–3.20 (m, 8H, piperidine H-2, H-6 and bridgehead CH₂).

    • δ 2.85 (s, 6H, N(CH₃)₂).

    • δ 2.35 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 208.5 (C=O).

    • δ 58.2, 54.7 (piperidine C-1, C-4).

    • δ 45.3 (N(CH₃)₂).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aliphatic) .

Solubility and Stability

  • Solubility: Freely soluble in chloroform, DMSO, and methanol; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres at −20°C; prone to hydrolysis in aqueous acidic/basic conditions due to the acetyl group .

Biological Activity and Mechanistic Insights

Anticancer Applications

Compounds featuring piperidine-ethanone scaffolds demonstrate antiproliferative effects in cancer cell lines (e.g., MCF-7, A549). Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .

Table 3: Hypothesized Biological Activities

ActivityMechanismTarget Indications
Kinase inhibitionATP-competitive bindingROS1-driven cancers
Apoptosis inductionMitochondrial depolarizationSolid tumors
Anti-metastaticMMP-9 downregulationMetastatic carcinoma

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